Methyl Formimidate Hydrochloride: A Technical Guide for Researchers
Methyl Formimidate Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of methyl formimidate hydrochloride. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents. Due to the limited availability of specific experimental data for methyl formimidate hydrochloride, this guide leverages data from closely related analogs, including ethyl and benzyl formimidate hydrochlorides and formamidine hydrochloride, to provide a thorough and practical resource.
Chemical Properties and Structure
Methyl formimidate hydrochloride, with the CAS number 15755-09-6, is the hydrochloride salt of the methyl ester of formimidic acid.[1] It is also known by its synonyms, methanimidic acid, methyl ester, hydrochloride, and formimidic acid, methyl ester, hydrochloride.[1]
Physicochemical Properties
Regarding solubility, formamidine hydrochloride is soluble in ethanol and shows good transparency in water.[4] The related precursor, methyl formate, has a solubility of 30% in water at 20°C.[5] This suggests that methyl formimidate hydrochloride is likely to be soluble in polar protic solvents.
A summary of key physicochemical data for methyl formimidate hydrochloride and its analogs is presented in Table 1.
Table 1: Physicochemical Properties of Methyl Formimidate Hydrochloride and Related Compounds
| Property | Methyl Formimidate Hydrochloride | Ethyl Formimidate Hydrochloride | Benzyl Formimidate Hydrochloride | Formamidine Hydrochloride |
| Molecular Formula | C₂H₆ClNO[1] | C₃H₈ClNO | C₈H₁₀ClNO[6] | CH₅ClN₂[4] |
| Molecular Weight | 95.53 g/mol [1] | 109.55 g/mol | 171.62 g/mol [7] | 80.52 g/mol [4] |
| CAS Number | 15755-09-6[1] | 16694-46-5[2] | 60099-09-4[7] | 6313-33-3[4] |
| Melting Point | Data not available | 75 °C (dec.)[2][3] | Data not available | 84-87 °C[4] |
| Boiling Point | Data not available | Data not available | Data not available | 46.3 °C at 760 mmHg[4] |
| Solubility | Expected to be soluble in polar protic solvents | Data not available | Data not available | Soluble in ethanol, almost transparent in water[4] |
Structural Information
The chemical structure of methyl formimidate hydrochloride is characterized by a central carbon atom double-bonded to an imine nitrogen and single-bonded to a methoxy group. The nitrogen atom is protonated and associated with a chloride counter-ion.
Table 2: Structural Identifiers for Methyl Formimidate Hydrochloride
| Identifier | Value |
| IUPAC Name | methyl methanimidate;hydrochloride |
| SMILES | C(=N)OC.Cl |
| InChI | InChI=1S/C2H5NO.ClH/c1-4-2-3;/h2-3H,1H3;1H |
| InChIKey | UMBXJMAZJGSFEK-UHFFFAOYSA-N |
Synthesis of Imidate Hydrochlorides
Imidate hydrochlorides are commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[8] While a specific protocol for methyl formimidate hydrochloride is not detailed in the reviewed literature, the synthesis of the closely related benzyl formimidate hydrochloride provides a representative experimental procedure.
Example Experimental Protocol: Synthesis of Benzyl Formimidate Hydrochloride
The following protocol is adapted from a patented procedure for the synthesis of benzyl formimidate hydrochloride.[9]
Materials:
-
Benzyl alcohol
-
Formamide
-
Anhydrous ether
-
Benzoyl chloride
Procedure:
-
A mixture of benzyl alcohol (1.15 mol), formamide (1.12 mol), and anhydrous ether (1200 ml) is charged into a 3.0 L three-necked flask equipped with an addition funnel, overhead stirrer, and a reflux condenser.[9]
-
The mixture is stirred vigorously at room temperature (20-25 °C) under a nitrogen atmosphere.[9]
-
Benzoyl chloride (1.12 mol) in 50 ml of anhydrous ether is added dropwise via the addition funnel over approximately 50 minutes. A white precipitate forms after about half of the benzoyl chloride has been added.[9]
-
The reaction mixture is stirred for an additional 60 minutes at room temperature.[9]
-
The ether is removed by decantation, and 300 ml of acetic anhydride in 500 ml of anhydrous ether is added. The mixture is stirred for 30 minutes at room temperature.[9]
-
The precipitate is allowed to settle, and the ether-acetic anhydride is removed by decantation.[9]
-
The solid is washed with 500 ml of ether and dried in vacuo over KOH at 25 °C for 2 hours to yield benzyl formimidate hydrochloride as a white solid.[9]
Note: The product, benzyl formimidate hydrochloride, is reported to be thermally unstable and decomposes to formamide and benzyl chloride at temperatures of 0 °C and above. It can be stored at -20 °C for up to 2 months without significant decomposition.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of methyl formimidate hydrochloride is expected to show a singlet for the methoxy (O-CH₃) protons and a signal for the imine (C-H) proton. The N-H protons may appear as a broad signal. For comparison, the ¹H NMR spectrum of benzyl formimidate hydrochloride in DMSO-d₆ shows a singlet at 5.7 ppm (2H, OCH₂), a singlet at 7.5 ppm (5H, phenyl), and a singlet at 9.0 ppm (1H, HC=N).[9]
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methoxy carbon and the imine carbon. The chemical shift of the imine carbon is expected to be in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum of methyl formimidate hydrochloride is anticipated to display characteristic absorption bands for the C=N stretching vibration, C-O stretching, and N-H stretching and bending vibrations. A study of methyl acetimidate hydrochloride provides insight into the expected vibrational modes, with protonation occurring at the nitrogen atom.[10]
Mass Spectrometry (MS)
Mass spectrometry of methyl formimidate hydrochloride would be expected to show a molecular ion peak corresponding to the free base (methyl formimidate).
Reactivity and Applications in Drug Development
Methyl formimidate hydrochloride is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of a formimidoyl group or as a building block for the construction of various heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
Imidates are well-established synthons for the preparation of a wide array of nitrogen-containing heterocycles, such as imidazoles, benzimidazoles, pyrimidines, and triazines.[2][8] The electrophilic carbon of the imidate is susceptible to nucleophilic attack by amines, leading to cyclization reactions that form these important ring systems. For example, the reaction of an imidate with an ortho-phenylenediamine derivative is a key step in the synthesis of benzimidazoles.[8]
Caption: Synthesis of Benzimidazoles from Methyl Formimidate Hydrochloride.
Role in the Synthesis of Bioactive Molecules
The utility of formimidate hydrochlorides extends to the synthesis of complex, biologically active molecules. For instance, benzyl formimidate hydrochloride is a key reagent in the synthesis of N-formimidoyl thienamycin and the carbapenem antibiotic imipenem.[9][11] In these syntheses, the formimidate hydrochloride acts as a formylating agent.
The introduction of a methyl group, as is present in methyl formimidate hydrochloride, can be a critical strategy in drug design. The "magic methyl" effect can significantly impact a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, potentially leading to improved potency, selectivity, and metabolic stability.[12]
Caption: General Workflow for the Use of Methyl Formimidate Hydrochloride in Drug Synthesis.
Conclusion
Methyl formimidate hydrochloride is a synthetically useful, albeit not extensively characterized, chemical intermediate. Its value lies in its ability to participate in the construction of complex nitrogenous frameworks that are central to the structure of many pharmaceutical compounds. While a lack of specific experimental data necessitates reliance on analogous compounds for a complete physicochemical profile, the established reactivity patterns of imidate hydrochlorides confirm its potential as a valuable tool for researchers and professionals in the field of drug discovery and development. Further investigation into the specific properties and reactivity of methyl formimidate hydrochloride would be a valuable contribution to the field of synthetic chemistry.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ethyl formimidate 16694-46-5 [sigmaaldrich.com]
- 3. 16694-46-5 CAS MSDS (ETHYL FORMIMIDATE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Methyl formate - Wikipedia [en.wikipedia.org]
- 6. Benzyl formimidate hydrochloride | C8H10ClNO | CID 13116802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Benzyl formimidate hydrochloride | 60099-09-4 | Benchchem [benchchem.com]
- 9. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]
- 10. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. EP1395587B1 - Process for the preparation of imipenem - Google Patents [patents.google.com]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
